molecular formula C26H28N2O6 B12144551 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one

1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one

Cat. No.: B12144551
M. Wt: 464.5 g/mol
InChI Key: GTBOSYIGLQPPQR-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolin-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dimethylamino group: This step typically involves the reaction of a suitable intermediate with dimethylamine under controlled conditions.

    Attachment of the benzo[d]furan and methoxyphenyl groups: These groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-hydroxyphenyl)-3-pyrrolin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H28N2O6/c1-27(2)13-6-14-28-22(16-9-11-18(32-3)12-10-16)21(24(30)26(28)31)23(29)20-15-17-7-5-8-19(33-4)25(17)34-20/h5,7-12,15,22,30H,6,13-14H2,1-4H3

InChI Key

GTBOSYIGLQPPQR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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